[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine

Catalog No.
S8269579
CAS No.
M.F
C10H21N3
M. Wt
183.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropy...

Product Name

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine

IUPAC Name

(3R)-1-(2-aminoethyl)-N-cyclopropyl-N-methylpyrrolidin-3-amine

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

InChI

InChI=1S/C10H21N3/c1-12(9-2-3-9)10-4-6-13(8-10)7-5-11/h9-10H,2-8,11H2,1H3/t10-/m1/s1

InChI Key

FQHUDAMSPCCRRJ-SNVBAGLBSA-N

SMILES

CN(C1CC1)C2CCN(C2)CCN

Canonical SMILES

CN(C1CC1)C2CCN(C2)CCN

Isomeric SMILES

CN([C@@H]1CCN(C1)CCN)C2CC2

The compound [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine is a chiral organic molecule featuring a pyrrolidine ring substituted with an aminoethyl group and a cyclopropylmethyl moiety. This structure provides unique steric and electronic properties, making it significant in various chemical and biological applications. The presence of the cyclopropyl group contributes to the compound's rigidity and can influence its interaction with biological targets, enhancing its potential as a pharmaceutical agent.

  • Oxidation: It can be oxidized to form imines or oximes, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can be reduced to yield secondary or tertiary amines, often employing reducing agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, allowing for the formation of various derivatives through reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide under mild conditions.
  • Reduction: Lithium aluminum hydride or sodium borohydride.
  • Substitution: Alkyl halides in the presence of bases like triethylamine.

The biological activity of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine is primarily attributed to its interaction with neurotransmitter systems. It may function as an agonist or antagonist at specific receptors, modulating signal transduction pathways. The aminoethyl group facilitates hydrogen bonding with target proteins, while the pyrrolidine ring enhances binding affinity due to its steric and electronic characteristics. Such interactions suggest potential therapeutic applications in neuropharmacology.

Synthetic Routes

The synthesis of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine typically involves several steps:

  • Preparation of Pyrrolidine Ring: Starting from commercially available pyrrolidine derivatives, the ring is formed through cyclization reactions.
  • Introduction of Aminoethyl Group: This is achieved through amidation reactions with appropriate amines under dehydrating conditions.
  • Cyclopropylmethyl Substitution: The final step involves alkylation reactions where cyclopropylmethyl groups are introduced using suitable alkyl halides.

Industrial Production

In industrial settings, large-scale synthesis may utilize batch reactions or continuous flow processes, optimizing conditions for yield and purity.

The compound has diverse applications in:

  • Pharmaceutical Research: It serves as a building block for developing new drugs targeting neurological disorders.
  • Chemical Synthesis: Utilized in creating more complex organic molecules through various coupling reactions.
  • Biochemical Assays: Acts as a ligand in assays that explore receptor interactions and enzyme activities.

Studies on the interactions of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine with biological targets reveal its potential effects on neurotransmitter receptors. These studies often involve binding affinity assessments and functional assays to determine how the compound modulates receptor activity and downstream signaling pathways.

Similar Compounds

  • [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-amine
  • [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-amine
  • [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-methyl-amine

Uniqueness

The uniqueness of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine lies in its cyclopropylmethyl substitution, which imparts distinct steric effects compared to its analogs. This structural feature enhances its stability and selectivity in

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

183.173547683 g/mol

Monoisotopic Mass

183.173547683 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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